

RH 795: An In-Depth Technical Guide for Neuroscience Research

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Compound of Interest

Compound Name: RH 795

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Introduction

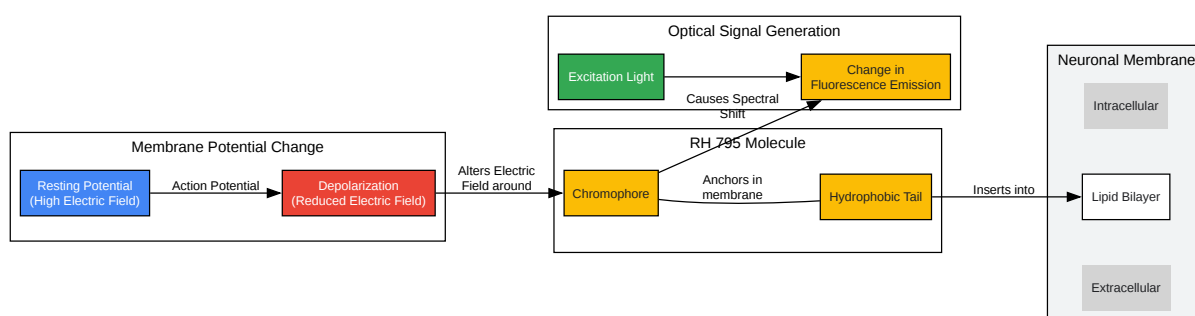
RH 795 is a lipophilic, styryl voltage-sensitive dye (VSD) extensively utilized in neuroscience research for the real-time optical imaging of neuronal activity. As a fast-response potentiometric probe, it partitions into the outer leaflet of the plasma membrane of neurons and other excitable cells. Changes in the transmembrane electrical potential induce a shift in the dye's electronic structure, leading to alterations in its fluorescence emission. This property allows for the direct visualization of dynamic changes in membrane potential, such as action potentials and synaptic potentials, with high temporal and spatial resolution. This technical guide provides a comprehensive overview of **RH 795**, including its mechanism of action, key performance characteristics, detailed experimental protocols for its application, and a summary of its advantages and limitations.

Core Mechanism of Action: Electrochromism

The voltage-sensing capability of **RH 795** is based on an electrochromic mechanism. The dye molecule possesses a chromophore with a delocalized electron system, creating a significant dipole moment. When embedded in the neuronal membrane, this chromophore aligns itself with the strong electric field across the lipid bilayer.

A change in the transmembrane potential alters the strength of this electric field. This, in turn, interacts with the ground and excited state energy levels of the dye's electrons. A

depolarization of the membrane, for instance, reduces the electric field, causing a spectral shift in the dye's absorption and emission spectra. This results in a change in the intensity of the fluorescence detected at a specific wavelength, providing an optical readout of the change in membrane potential. The response of these dyes to voltage changes is exceptionally fast, occurring on a sub-millisecond timescale.[1][2]



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Caption: Mechanism of **RH 795** Voltage Sensing.

Quantitative Performance Characteristics

The selection of a voltage-sensitive dye is critically dependent on its performance metrics. While specific quantitative data for **RH 795** can be sparse in the literature, data from closely related styryl dyes and qualitative comparisons provide valuable insights into its capabilities.

Parameter	Typical Value/Characteristic	Notes
Voltage Sensitivity	~10% $\Delta F/F$ per 100 mV	This value is for the related dye di-4-ANEPPS and is a good estimate for styryl dyes. The actual sensitivity can vary depending on the preparation and imaging conditions.
Temporal Resolution	< 10 μ s	Organic voltage-sensitive dyes are known for their extremely fast response times, enabling the tracking of individual action potentials. [1]
Phototoxicity	Low to moderate	RH 795 exhibits weaker and more slowly developing phototoxic effects compared to other dyes like Di-4-ANEPPS, making it more suitable for long-term imaging experiments. [3] [4]
Bleaching	Slow	The rate of photobleaching for RH 795 is slower than that of Di-4-ANEPPS, further contributing to its utility in prolonged imaging sessions. [4]
Signal-to-Noise Ratio	Sufficient for single-trial measurements	While Di-4-ANEPPS may offer a higher signal quality for recording very small neuronal signals, RH 795 provides an adequate signal-to-noise ratio for many applications and is less dependent on excitation light strength. [3] [4]

Experimental Protocols

In Vivo Cortical Imaging

This protocol outlines the general steps for in vivo imaging of cortical activity in rodents using **RH 795**.

1. Animal Preparation and Surgery:

- Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
- Secure the animal in a stereotaxic frame.
- Perform a craniotomy over the cortical region of interest, carefully removing the skull while keeping the dura mater intact.
- Construct a well around the craniotomy using dental acrylic to contain the dye solution.

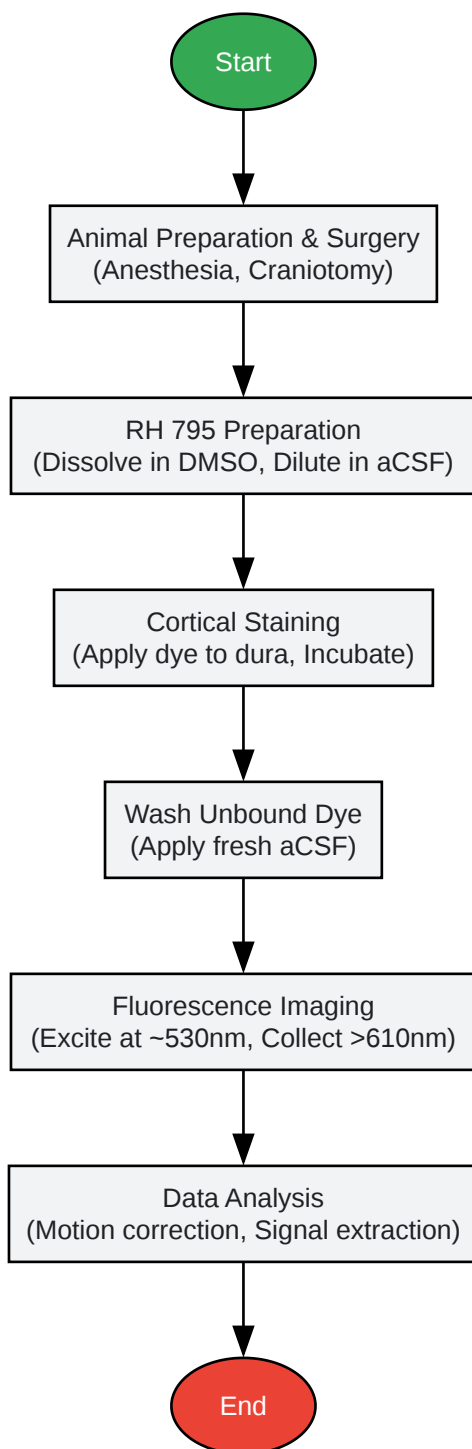
2. Dye Preparation and Staining:

- Prepare a stock solution of **RH 795** in dimethyl sulfoxide (DMSO).
- Dilute the stock solution in artificial cerebrospinal fluid (aCSF) to a final concentration of 0.1-1 mg/mL.
- Apply the **RH 795** solution to the exposed dura mater within the well.
- Allow the dye to incubate for 60-120 minutes. The staining time may need to be optimized for different preparations.
- After incubation, wash the cortical surface thoroughly with fresh aCSF to remove unbound dye.

3. Imaging:

- Use a suitable fluorescence microscopy setup, such as a tandem-lens epifluorescence microscope or a two-photon microscope.
- Excite the dye using a wavelength of approximately 530 nm.

- Collect the emitted fluorescence using a long-pass filter (e.g., >610 nm).
- Acquire images at a high frame rate (e.g., 100-500 Hz) to capture the dynamics of neuronal activity.



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Caption: Workflow for In Vivo Cortical Imaging with **RH 795**.

Acute Brain Slice Imaging

This protocol provides a general guideline for staining and imaging acute brain slices with **RH 795**.

1. Brain Slice Preparation:

- Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
- Rapidly dissect the brain and prepare acute slices (200-400 μm thick) of the desired region using a vibratome in ice-cold, oxygenated slicing solution.
- Transfer the slices to a holding chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

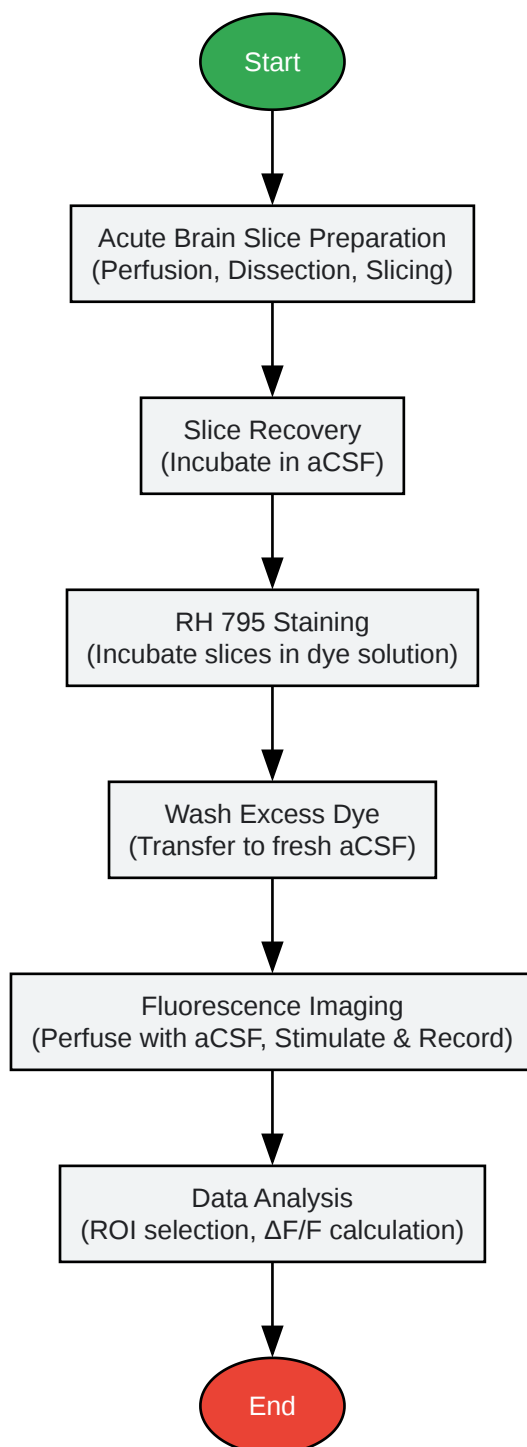
2. Dye Staining:

- Prepare a staining solution of **RH 795** in aCSF. The optimal concentration may need to be determined empirically but is typically in the range of 0.02-0.2 mg/mL.
- Incubate the brain slices in the **RH 795** solution for 20-40 minutes at room temperature, protected from light.
- After incubation, transfer the slices to a fresh aCSF solution to wash off excess dye.

3. Imaging:

- Transfer a stained slice to a recording chamber on the stage of an upright fluorescence microscope.
- Continuously perfuse the slice with oxygenated aCSF.
- Excite the dye and collect the emitted fluorescence using appropriate filters as described for in vivo imaging.

- Stimulate the slice electrically or with pharmacological agents to evoke neuronal activity and record the corresponding changes in fluorescence.



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Caption: Workflow for Acute Brain Slice Imaging with **RH 795**.

Advantages and Limitations

Advantages:

- **High Temporal Resolution:** **RH 795** allows for the detection of rapid changes in membrane potential, including individual action potentials.[\[1\]](#)
- **Suitability for Long-Term Imaging:** Its relatively low phototoxicity and slow bleaching rate make it a good choice for experiments that require prolonged or repeated imaging sessions.[\[3\]](#)[\[4\]](#)
- **Broad Staining:** **RH 795** stains all cell membranes, providing a global view of population-level neuronal activity.
- **No Genetic Modification Required:** As a chemical dye, it does not require genetic manipulation of the experimental animal, making it applicable to a wide range of species and model systems.

Limitations:

- **Lack of Cell-Type Specificity:** **RH 795** stains all neuronal and glial elements, which can make it challenging to attribute signals to specific cell types.
- **Signal Source Ambiguity:** The recorded signal is an aggregate of the membrane potential changes from all stained cells within the imaging volume, which can complicate the interpretation of the signal's origin.
- **Potential for Pharmacological Effects:** Although generally considered to have minimal pharmacological effects at working concentrations, it is always advisable to perform control experiments to rule out any dye-induced alterations in neuronal physiology.
- **Invasiveness for In Vivo Applications:** In vivo imaging with **RH 795** requires a craniotomy, which is an invasive surgical procedure.

Conclusion

RH 795 remains a valuable tool in the neuroscientist's toolkit for functional imaging of neuronal populations. Its fast response time and suitability for long-term imaging make it a powerful

probe for investigating the dynamics of neural circuits in both in vivo and in vitro preparations. While it lacks the cell-type specificity of genetically encoded voltage indicators, its ease of use and broad applicability ensure its continued relevance in neuroscience research. Careful consideration of its performance characteristics and adherence to optimized experimental protocols will enable researchers to leverage the full potential of this versatile voltage-sensitive dye.

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